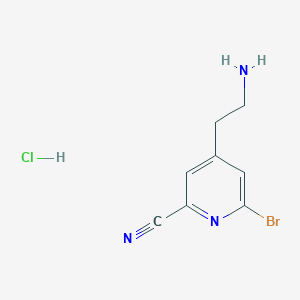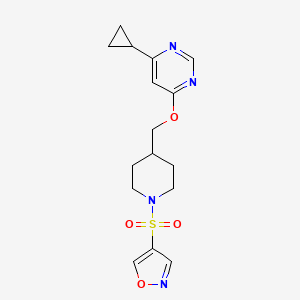
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of various functional groups. The presence of a pyridine ring, a bromine atom, a nitrile group, and an aminoethyl group would contribute to this complexity .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of Schiff bases and subsequent transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride” would be influenced by its molecular structure and intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
- A series of new biologically active 2,4'-bipyridine-5-carbonitriles carrying different moieties were synthesized, demonstrating potential in vitro antibacterial and antifungal activities. Some compounds showed promising activity against specific bacterial strains and fungi, indicating their potential for further development into antibacterial and antifungal agents (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Antibacterial Activity Studies
- Novel 4-Pyrrolidin-3-cyanopyridine derivatives were synthesized, demonstrating antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria. This suggests their potential use in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Electrocatalytic Synthesis
- An efficient approach to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via an electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile was developed. This method offers a simple and mild procedure for obtaining these derivatives in excellent yields (Vafajoo et al., 2014).
Optical and Electronic Material Development
- The photoresponse properties and DNA binding abilities of certain 4-(4-pyridinyl)-2-pyridone salts were studied, revealing their potential to act as optoelectronic devices. These compounds' electrical properties significantly increased under visible light exposure, suggesting their use in developing light-sensing and optoelectronic applications (Mandal et al., 2019).
Synthesis of Heterocyclic Compounds for Biological Applications
- New Ruthenium (II) complexes were synthesized and characterized for their cytotoxicity against HeLa-type cancer cells, indicating potential applications in cancer treatment (Fuster et al., 2022).
Safety and Hazards
Based on the safety data sheet of a similar compound, “4-(2-Aminoethyl)morpholine”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.ClH/c9-8-4-6(1-2-10)3-7(5-11)12-8;/h3-4H,1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUUKFSSKKJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)
![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)


![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)

![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)

![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)